molecular formula C8H9N3S B15071125 4-(1-Methyl-1H-pyrrol-3-yl)thiazol-2-amine CAS No. 952933-03-8

4-(1-Methyl-1H-pyrrol-3-yl)thiazol-2-amine

Cat. No.: B15071125
CAS No.: 952933-03-8
M. Wt: 179.24 g/mol
InChI Key: VKWSBIWVSSFLQR-UHFFFAOYSA-N
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Description

4-(1-Methyl-1H-pyrrol-3-yl)thiazol-2-amine is a heterocyclic compound that features both a pyrrole and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methyl-1H-pyrrol-3-yl)thiazol-2-amine typically involves the condensation of appropriate precursors. One common method involves the reaction of 1-methyl-1H-pyrrole-3-carbaldehyde with thiosemicarbazide under acidic conditions to form the thiazole ring . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-(1-Methyl-1H-pyrrol-3-yl)thiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrrole or thiazole rings.

Scientific Research Applications

4-(1-Methyl-1H-pyrrol-3-yl)thiazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-Methyl-1H-pyrrol-3-yl)thiazol-2-amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Methyl-1H-pyrrol-2-yl)thiazol-2-amine
  • 3-methyl-1-(thiazol-2-yl)-1H-pyrazol-4-amine
  • 2-Thiazolamine, 4-(1-methyl-1H-pyrrol-3-yl)

Uniqueness

4-(1-Methyl-1H-pyrrol-3-yl)thiazol-2-amine is unique due to the specific arrangement of the pyrrole and thiazole rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

CAS No.

952933-03-8

Molecular Formula

C8H9N3S

Molecular Weight

179.24 g/mol

IUPAC Name

4-(1-methylpyrrol-3-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C8H9N3S/c1-11-3-2-6(4-11)7-5-12-8(9)10-7/h2-5H,1H3,(H2,9,10)

InChI Key

VKWSBIWVSSFLQR-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=C1)C2=CSC(=N2)N

Origin of Product

United States

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